molecular formula C11H14FNOS B1524889 2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine) CAS No. 1283095-50-0

2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine)

Cat. No.: B1524889
CAS No.: 1283095-50-0
M. Wt: 227.3 g/mol
InChI Key: JWRJYELIMAXNIL-UHFFFAOYSA-N
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Description

2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine) is a complex organic compound characterized by its unique spirocyclic structure, which includes a fluorine atom, a thiophene ring, and a piperidine ring[_{{{CITATION{{{1{(2S)-2-[(2-fluorophenyl)methyl]-3-(2-fluorospiro[4,5-dihydrothieno[2,3 ](https://wwwchemsrccom/en/cas/1283095-70-4_612757html){{{CITATION{{{_2{2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine)](https://www.smolecule.com/products/s987973).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine) typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is the cyclization of appropriately substituted thiophenes with piperidine derivatives under acidic or basic conditions[_{{{CITATION{{{1{(2S)-2-[(2-fluorophenyl)methyl]-3-(2-fluorospiro[4,5-dihydrothieno[2,3 ...](https://www.chemsrc.com/en/cas/1283095-70-4_612757.html)[{{{CITATION{{{2{2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine)](https://www.smolecule.com/products/s987973). The fluorine atom can be introduced through halogenation reactions using fluorinating agents such as Selectfluor or xenon difluoride[{{{CITATION{{{1{(2S)-2-[(2-fluorophenyl)methyl]-3-(2-fluorospiro[4,5-dihydrothieno[2,3 ...](https://www.chemsrc.com/en/cas/1283095-70-4_612757.html)[{{{CITATION{{{_2{2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine)](https://www.smolecule.com/products/s987973).

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process[_{{{CITATION{{{1{(2S)-2-[(2-fluorophenyl)methyl]-3-(2-fluorospiro[4,5-dihydrothieno[2,3 ...](https://www.chemsrc.com/en/cas/1283095-70-4_612757.html)[{{{CITATION{{{_2{2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine)](https://www.smolecule.com/products/s987973).

Chemical Reactions Analysis

Types of Reactions: 2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{(2S)-2-[(2-fluorophenyl)methyl]-3-(2-fluorospiro[4,5-dihydrothieno[2,3 ...](https://www.chemsrc.com/en/cas/1283095-70-4_612757.html)[{{{CITATION{{{_2{2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine)](https://www.smolecule.com/products/s987973).

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃)[_{{{CITATION{{{1{(2S)-2-[(2-fluorophenyl)methyl]-3-(2-fluorospiro[4,5-dihydrothieno[2,3 ...](https://www.chemsrc.com/en/cas/1283095-70-4_612757.html)[{{{CITATION{{{_2{2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine)](https://www.smolecule.com/products/s987973).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)[_{{{CITATION{{{1{(2S)-2-[(2-fluorophenyl)methyl]-3-(2-fluorospiro[4,5-dihydrothieno[2,3 ...](https://www.chemsrc.com/en/cas/1283095-70-4_612757.html)[{{{CITATION{{{_2{2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine)](https://www.smolecule.com/products/s987973).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base[_{{{CITATION{{{1{(2S)-2-[(2-fluorophenyl)methyl]-3-(2-fluorospiro[4,5-dihydrothieno[2,3 ...](https://www.chemsrc.com/en/cas/1283095-70-4_612757.html)[{{{CITATION{{{_2{2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine)](https://www.smolecule.com/products/s987973).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound[_{{{CITATION{{{1{(2S)-2-[(2-fluorophenyl)methyl]-3-(2-fluorospiro[4,5-dihydrothieno[2,3 ...](https://www.chemsrc.com/en/cas/1283095-70-4_612757.html)[{{{CITATION{{{_2{2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine)](https://www.smolecule.com/products/s987973).

Scientific Research Applications

2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine) has shown promise in several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new chemical reactions[_{{{CITATION{{{1{(2S)-2-[(2-fluorophenyl)methyl]-3-(2-fluorospiro[4,5-dihydrothieno[2,3 ...](https://www.chemsrc.com/en/cas/1283095-70-4_612757.html)[{{{CITATION{{{_2{2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine)](https://www.smolecule.com/products/s987973).

  • Biology: The compound has been studied for its potential biological activity, including its effects on various cellular processes[_{{{CITATION{{{1{(2S)-2-[(2-fluorophenyl)methyl]-3-(2-fluorospiro[4,5-dihydrothieno[2,3 ...](https://www.chemsrc.com/en/cas/1283095-70-4_612757.html)[{{{CITATION{{{_2{2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine)](https://www.smolecule.com/products/s987973).

  • Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of diseases such as cancer and neurological disorders[_{{{CITATION{{{1{(2S)-2-[(2-fluorophenyl)methyl]-3-(2-fluorospiro[4,5-dihydrothieno[2,3 ...](https://www.chemsrc.com/en/cas/1283095-70-4_612757.html)[{{{CITATION{{{_2{2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine)](https://www.smolecule.com/products/s987973).

  • Industry: Its unique properties make it useful in the development of new materials and industrial processes[_{{{CITATION{{{1{(2S)-2-[(2-fluorophenyl)methyl]-3-(2-fluorospiro[4,5-dihydrothieno[2,3 ...](https://www.chemsrc.com/en/cas/1283095-70-4_612757.html)[{{{CITATION{{{_2{2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine)](https://www.smolecule.com/products/s987973).

Mechanism of Action

The mechanism by which 2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine) exerts its effects involves interactions with specific molecular targets and pathways[_{{{CITATION{{{1{(2S)-2-[(2-fluorophenyl)methyl]-3-(2-fluorospiro[4,5-dihydrothieno[2,3 ...](https://www.chemsrc.com/en/cas/1283095-70-4_612757.html)[{{{CITATION{{{2{2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine)](https://www.smolecule.com/products/s987973). For example, it may bind to receptors or enzymes, modulating their activity and leading to biological effects[{{{CITATION{{{1{(2S)-2-[(2-fluorophenyl)methyl]-3-(2-fluorospiro[4,5-dihydrothieno[2,3 ...](https://www.chemsrc.com/en/cas/1283095-70-4_612757.html)[{{{CITATION{{{_2{2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine)](https://www.smolecule.com/products/s987973). The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine) can be compared to other similar compounds, such as:

  • 2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-pyrrolidine): This compound has a similar structure but with a pyrrolidine ring instead of piperidine[_{{{CITATION{{{1{(2S)-2-[(2-fluorophenyl)methyl]-3-(2-fluorospiro[4,5-dihydrothieno[2,3 ...](https://www.chemsrc.com/en/cas/1283095-70-4_612757.html)[{{{CITATION{{{_2{2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine)](https://www.smolecule.com/products/s987973).

  • 2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-morpholine): 1{(2S)-2-[(2-fluorophenyl)methyl]-3-(2-fluorospiro[4,5-dihydrothieno[2,3 ...](https://www.chemsrc.com/en/cas/1283095-70-4_612757.html)[{{{CITATION{{{_2{2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine)](https://www.smolecule.com/products/s987973).

The uniqueness of 2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine) lies in its specific structural features and the resulting biological and chemical properties that distinguish it from its analogs.

Properties

IUPAC Name

2-fluorospiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNOS/c12-9-7-8-1-6-14-11(10(8)15-9)2-4-13-5-3-11/h7,13H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWRJYELIMAXNIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCNCC2)C3=C1C=C(S3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine)
Reactant of Route 2
2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine)
Reactant of Route 3
2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine)
Reactant of Route 4
2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine)
Reactant of Route 5
2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine)
Reactant of Route 6
2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine)

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